An In-Depth Technical Guide to Aminodimethylpentafluorophenylsilane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Aminodimethylpentafluorophenylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminodimethylpentafluorophenylsilane, a fluorinated organosilane, presents a unique combination of properties stemming from its electron-withdrawing pentafluorophenyl group and its reactive dimethylamino moiety. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores the potential applications of this and structurally related compounds in the field of drug development, drawing on the established roles of organofluorine and organosilane compounds in medicinal chemistry.
Chemical Identity and Physicochemical Properties
Aminodimethylpentafluorophenylsilane, also known by its systematic name N,N,1,1-tetramethyl-1-(pentafluorophenyl)silanamine, is a specialized chemical compound with the CAS number 23761-75-3 . Its molecular formula is C10H12F5NSi, corresponding to a molecular weight of 269.29 g/mol .[1]
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of Aminodimethylpentafluorophenylsilane
| Property | Value | Source |
| CAS Number | 23761-75-3 | [1] |
| Molecular Formula | C10H12F5NSi | [1] |
| Molecular Weight | 269.29 g/mol | [1] |
| IUPAC Name | N,N,1,1-tetramethyl-1-(pentafluorophenyl)silanamine | |
| Synonyms | Dimethyl[dimethyl(pentafluorophenyl)silyl]amine | [1] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Predicted Density | Data not available | |
| Predicted Refractive Index | Data not available | |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether | [2] |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Spectroscopic Profile
Detailed experimental spectroscopic data for Aminodimethylpentafluorophenylsilane is scarce. However, based on the known spectral characteristics of related organosilicon and fluorinated aromatic compounds, the following is a predicted spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups attached to the silicon atom and another singlet for the two methyl groups of the dimethylamino group. The chemical shifts would be influenced by the electronegativity of the surrounding atoms.
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¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons attached to silicon, the methyl carbons of the dimethylamino group, and the carbons of the pentafluorophenyl ring. The carbon signals of the pentafluorophenyl ring will exhibit coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine-19 NMR spectrum is a key tool for characterizing this compound. It is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.
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²⁹Si NMR: The silicon-29 NMR spectrum would provide information about the chemical environment of the silicon atom.
Infrared (IR) Spectroscopy
The IR spectrum of Aminodimethylpentafluorophenylsilane would likely exhibit characteristic absorption bands corresponding to:
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Si-C stretching vibrations.
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C-N stretching vibrations.
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Vibrations associated with the pentafluorophenyl group.
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C-H stretching and bending vibrations of the methyl groups.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of methyl groups and fragments corresponding to the pentafluorophenylsilyl moiety.
Synthesis and Reactivity
Synthesis
A plausible synthetic route to Aminodimethylpentafluorophenylsilane involves the reaction of chlorodimethylpentafluorophenylsilane with dimethylamine. This is a standard method for the formation of aminosilanes.
Figure 1. Proposed synthesis of Aminodimethylpentafluorophenylsilane.
This reaction is typically carried out in an inert solvent, and a base may be used to scavenge the hydrogen chloride byproduct.
Reactivity
The reactivity of Aminodimethylpentafluorophenylsilane is dictated by two main features: the silicon-nitrogen bond and the pentafluorophenyl group.
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Silicon-Nitrogen Bond: The Si-N bond is susceptible to cleavage by various reagents, particularly protic sources like water and alcohols, leading to the formation of silanols or alkoxysilanes. This reactivity is a key aspect of its utility in synthesis.
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Pentafluorophenyl Group: The pentafluorophenyl group is a strong electron-withdrawing group, which influences the reactivity of the silicon center. It makes the silicon atom more electrophilic and susceptible to nucleophilic attack. The aromatic ring itself can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions.
Applications in Drug Development
The incorporation of fluorine and silicon into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[3][4]
Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms or fluorine-containing groups like the pentafluorophenyl group can significantly impact a molecule's:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
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Lipophilicity: Fluorination can increase lipophilicity, which can affect absorption, distribution, and cell membrane permeability.
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.
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pKa: The presence of fluorine can alter the acidity or basicity of nearby functional groups.
Role of Silanes in Drug Development
Silicon-containing compounds have been explored for various therapeutic applications. The ability of silanes to act as bioisosteres for carbon and to modulate physicochemical properties makes them attractive for drug design.
Potential of Aminodimethylpentafluorophenylsilane in Drug Discovery
While specific applications of Aminodimethylpentafluorophenylsilane in drug development are not yet widely reported, its structural features suggest several potential uses:
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Building Block for Novel Scaffolds: It can serve as a versatile building block for the synthesis of more complex fluorinated organosilicon compounds with potential biological activity.
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Derivatization Agent: The reactive amino group allows for its conjugation to other molecules, potentially to improve their pharmacokinetic properties.
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Pro-drug Strategies: The labile Si-N bond could be exploited in pro-drug design, where the active compound is released upon cleavage of this bond under physiological conditions.
Experimental Protocols
General Characterization Workflow
A standard workflow for the characterization of a synthesized batch of Aminodimethylpentafluorophenylsilane would involve the following steps:
Figure 2. General workflow for the characterization of Aminodimethylpentafluorophenylsilane.
Step-by-Step Methodology:
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NMR Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra to confirm the presence of all expected functional groups and their connectivity.
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IR Spectroscopy: Obtain the infrared spectrum of the neat liquid or a solution to identify characteristic vibrational frequencies.
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Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., using electron ionization) to determine the molecular weight and fragmentation pattern.
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Purity Assessment: Employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized compound.
Conclusion
Aminodimethylpentafluorophenylsilane is a fascinating molecule with significant potential in synthetic chemistry and, by extension, in the development of new therapeutic agents. Its unique combination of a reactive aminosilane functionality and an electron-deficient aromatic system provides a rich platform for further chemical exploration. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic incorporation of elements like fluorine and silicon, as exemplified in this compound, will undoubtedly play an increasingly important role. Further research to fully elucidate the experimental physicochemical properties and explore the reactivity of Aminodimethylpentafluorophenylsilane is warranted and is expected to unlock new avenues in medicinal chemistry.
References
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